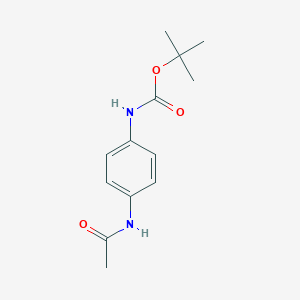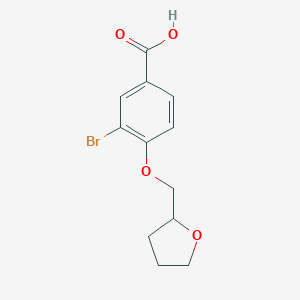![molecular formula C15H15NO2 B495919 2-([1,1'-biphenyl]-4-yloxy)propanamide](/img/structure/B495919.png)
2-([1,1'-biphenyl]-4-yloxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1'-biphenyl]-4-yloxy)propanamide is an organic compound with the molecular formula C15H15NO2 It is characterized by the presence of a biphenyl group attached to a propanamide moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1'-biphenyl]-4-yloxy)propanamide typically involves the reaction of biphenyl-4-ol with 2-bromo-propanamide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of biphenyl-4-ol attacks the bromine atom of 2-bromo-propanamide, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: Biphenyl-4-ol, 2-bromo-propanamide, base (e.g., potassium carbonate)
Solvent: Dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-([1,1'-biphenyl]-4-yloxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Oxidation: Biphenyl-4-carboxylic acid or biphenyl-4-one.
Reduction: 2-(Biphenyl-4-yloxy)propanamine.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the amide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
Uniqueness
2-([1,1'-biphenyl]-4-yloxy)propanamide is unique due to its specific structural features, such as the ether linkage between the biphenyl and propanamide groups. This structural arrangement can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28g/mol |
IUPAC Name |
2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C15H15NO2/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H2,16,17) |
InChI Key |
STCHCGPEWJVZAA-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)N)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-butoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B495837.png)

![N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B495840.png)
![2-(4-methoxyphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B495841.png)
![2-phenoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B495842.png)




![2-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B495850.png)
![2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B495853.png)
![N-(2-furylmethyl)-2-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B495856.png)
![N-[4-(allyloxy)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B495857.png)
